molecular formula C20H20N2 B11765446 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline

4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline

Cat. No.: B11765446
M. Wt: 288.4 g/mol
InChI Key: BREFVZKQBYELLJ-UHFFFAOYSA-N
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Description

4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of aniline derivatives with appropriate halogenated aromatic compounds under controlled conditions. The use of catalysts such as palladium or copper can facilitate these reactions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions, such as in optoelectronic devices and targeted drug design .

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline

InChI

InChI=1S/C20H20N2/c1-13-11-17(21)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22)12-14(20)2/h3-12H,21-22H2,1-2H3

InChI Key

BREFVZKQBYELLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)C3=C(C=C(C=C3)N)C

Origin of Product

United States

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